

The Discovery and Chemical Synthesis of FN-1501: A Technical Guide

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Compound of Interest

Compound Name: FN-1501
CAS No.: 1429515-59-2
Cat. No.: B607522

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FN-1501 has emerged as a potent small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[1][2] Its discovery presents a promising therapeutic strategy for acute myeloid leukemia (AML), a cancer in which these kinases are often dysregulated. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed chemical synthesis of **FN-1501**, along with the experimental protocols utilized in its preclinical evaluation.

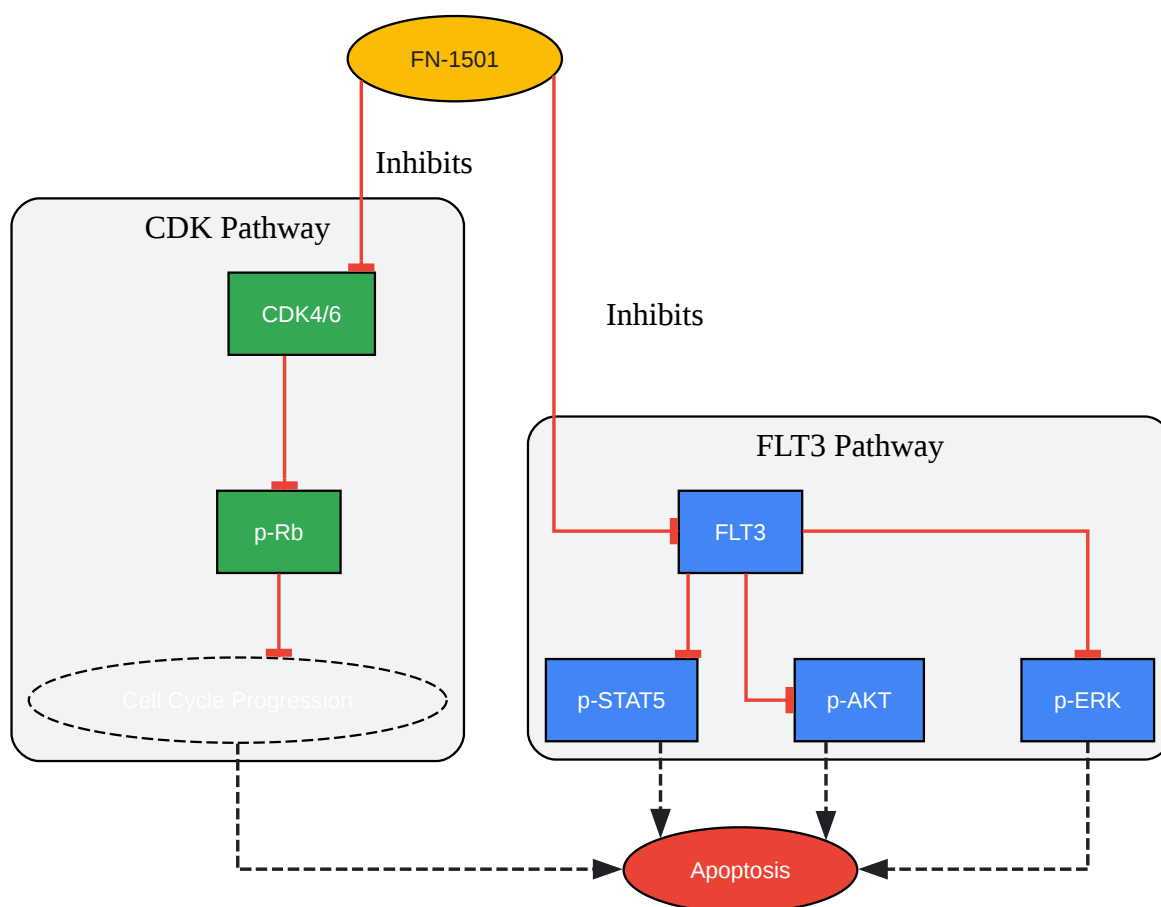
Discovery and Rationale

FN-1501 was developed as part of a series of 1-H-pyrazole-3-carboxamide derivatives designed to inhibit FLT3 and CDKs.[1][2] The rationale behind this dual-targeting approach lies in the crucial roles of these kinases in cancer cell proliferation and survival. FLT3 is a receptor tyrosine kinase frequently mutated in AML, leading to constitutive activation and uncontrolled cell growth. CDKs are essential for cell cycle progression, and their inhibition can induce cell

cycle arrest and apoptosis. By simultaneously targeting both pathways, **FN-1501** offers the potential for a more effective and durable anti-leukemic response.

Mechanism of Action and Signaling Pathway

FN-1501 exerts its anti-cancer effects by inhibiting the kinase activity of FLT3 and several CDKs, including CDK2, CDK4, and CDK6.[1][2] This inhibition leads to the downstream suppression of key signaling pathways that are critical for AML cell survival and proliferation. Specifically, treatment with **FN-1501** has been shown to decrease the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDKs, as well as the phosphorylation of FLT3 and its downstream effectors, including STAT5, AKT, and ERK.[1][2] This cascade of inhibition ultimately leads to cell cycle arrest and the induction of apoptosis in AML cells.



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FN-1501 Signaling Pathway Inhibition.

Quantitative Biological Activity

The potency of **FN-1501** has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against target kinases and the growth inhibitory concentrations (GI50) against various cancer cell lines.

Target Kinase	IC50 (nM)
FLT3	0.28
CDK2/cyclin A	2.47
CDK4/cyclin D1	0.85
CDK6/cyclin D1	1.96

Table 1: In vitro kinase inhibitory activity of FN-1501.[3]

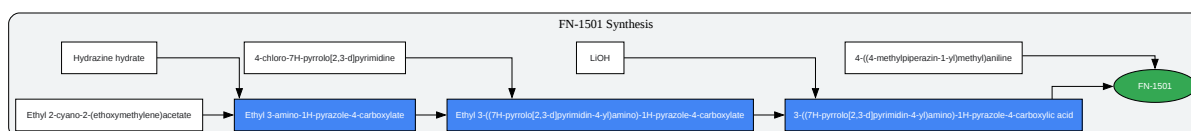
Cell Line	Cancer Type	GI50 (nM)
MV4-11	Acute Myeloid Leukemia	0.05
RS4;11	Acute Lymphoblastic Leukemia	0.05
HCT-116	Colon Cancer	0.09
NCI-H82	Lung Cancer	0.11
MGC803	Gastric Cancer	0.37
MCF-7	Breast Cancer	2.84

Table 2: In vitro anti-proliferative activity of FN-1501.[3]

In vivo studies in a mouse xenograft model using the MV4-11 human AML cell line demonstrated that **FN-1501** can induce tumor regression at a dose of 15 mg/kg.[1][2] Acute toxicity studies in mice determined the LD50 of **FN-1501** to be 186 mg/kg.[1][2]

Chemical Synthesis of FN-1501

The synthesis of **FN-1501** is a multi-step process starting from commercially available materials. The following diagram illustrates the synthetic workflow.



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Chemical Synthesis Workflow of **FN-1501**.

Detailed Synthesis Protocol

The synthesis of **FN-1501** can be achieved through the following steps, as detailed in the primary literature:

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate. To a solution of ethyl 2-cyano-2-(ethoxymethylene)acetate in ethanol, hydrazine hydrate is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of Ethyl 3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1H-pyrazole-4-carboxylate. A mixture of ethyl 3-amino-1H-pyrazole-4-carboxylate and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as isopropanol is heated at reflux in the presence of a base like diisopropylethylamine. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is collected by filtration and washed to give the desired intermediate.

Step 3: Synthesis of 3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1H-pyrazole-4-carboxylic acid. The ethyl ester from the previous step is hydrolyzed using a solution of lithium hydroxide in a mixture of THF and water. The reaction is stirred at room temperature until the starting material is consumed. The mixture is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed, and dried.

Step 4: Synthesis of **FN-1501** (4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide). The carboxylic acid from Step 3 is coupled with 4-((4-methylpiperazin-1-yl)methyl)aniline. The reaction is carried out in a solvent like DMF in the presence of a coupling agent such as HATU and a base like triethylamine. The mixture is stirred at room temperature. After the reaction is complete, the product is isolated by precipitation with water, followed by purification using column chromatography to afford **FN-1501** as a solid.

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of **FN-1501** against FLT3 and CDKs is determined using a radiometric kinase assay. The assay measures the incorporation of radiolabeled phosphate from [γ - ^{32}P]ATP into a specific substrate peptide by the respective kinase.

- **Reaction Mixture:** A typical reaction mixture contains the kinase, a specific substrate peptide, [γ - ^{32}P]ATP, and a buffer containing MgCl_2 .
- **Procedure:** The kinase reaction is initiated by the addition of [γ - ^{32}P]ATP after a pre-incubation of the kinase with **FN-1501** at various concentrations. The reaction is allowed to proceed for a specific time at a controlled temperature and is then stopped.
- **Detection:** The phosphorylated substrate is separated from the unreacted [γ - ^{32}P]ATP using a phosphocellulose membrane. The radioactivity on the membrane is then quantified using a scintillation counter.
- **Data Analysis:** The IC_{50} values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative effect of **FN-1501** on cancer cell lines is commonly assessed using the MTT or MTS assay.

- **Cell Seeding:** Cells, such as the MV4-11 human AML cell line, are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **FN-1501** for a specified period (e.g., 72 hours).
- **MTT/MTS Addition:** After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
- **Incubation and Measurement:** The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells. The absorbance of the formazan is then measured using a microplate reader at a specific wavelength.
- **Data Analysis:** The GI50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Western Blot Analysis

Western blotting is used to analyze the effect of **FN-1501** on the phosphorylation status of key signaling proteins.

- **Cell Lysis:** Cells treated with **FN-1501** are harvested and lysed to extract total protein.
- **Protein Quantification:** The protein concentration in the lysates is determined using a protein assay, such as the BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Rb, Rb, p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK).

- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay

The induction of apoptosis by **FN-1501** is typically measured using flow cytometry with Annexin V and propidium iodide (PI) staining.

- **Cell Treatment and Staining:** Cells are treated with **FN-1501** for a defined period. After treatment, the cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
- **Data Analysis:** The percentage of apoptotic cells in the treated samples is compared to that in the untreated control samples.

In Vivo Xenograft Study

The in vivo efficacy of **FN-1501** is evaluated in a subcutaneous xenograft model using immunodeficient mice.

- **Tumor Implantation:** MV4-11 cells are injected subcutaneously into the flank of the mice.
- **Tumor Growth and Treatment:** Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. **FN-1501** is administered to the treatment group, typically via intravenous or oral routes, at a specified dose and schedule.
- **Tumor Measurement:** Tumor volume is measured regularly using calipers.
- **Data Analysis:** The tumor growth in the treated group is compared to the control group to determine the anti-tumor efficacy of **FN-1501**.

Conclusion

FN-1501 is a promising dual inhibitor of FLT3 and CDKs with potent anti-leukemic activity demonstrated in preclinical studies. Its well-defined chemical synthesis and clear mechanism of action make it an attractive candidate for further clinical development. The detailed protocols provided in this guide offer a valuable resource for researchers in the fields of oncology and medicinal chemistry who are interested in the study and development of similar targeted therapies.

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